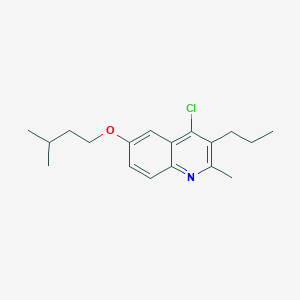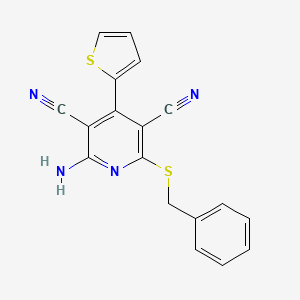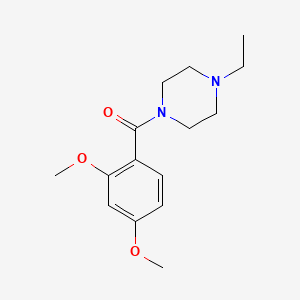
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide, also known as DBS, is a sulfonamide compound widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in studying different biological processes.
作用机制
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide works by binding to the active site of carbonic anhydrases, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the concentration of bicarbonate ions in the body, which can have various physiological effects. For example, inhibition of carbonic anhydrases in the kidneys can lead to a decrease in the reabsorption of bicarbonate ions, resulting in an alkaline urine.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been found to have various biochemical and physiological effects, depending on the specific carbonic anhydrase isoform it targets. For example, inhibition of carbonic anhydrase II has been found to decrease the growth and metastasis of certain types of cancer cells. Inhibition of carbonic anhydrase IV has been found to decrease intraocular pressure, making N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide a potential treatment for glaucoma.
实验室实验的优点和局限性
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of carbonic anhydrases, making it a valuable tool for studying their role in different biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide also has some limitations. It can be toxic at high concentrations, and its effects may be influenced by other factors, such as pH and temperature.
未来方向
There are several future directions for research involving N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the development of new carbonic anhydrase inhibitors based on the structure of N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide. Another area of interest is the study of the role of carbonic anhydrases in different diseases, such as osteoporosis and Alzheimer's disease. Additionally, N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide could be used as a tool for the development of new diagnostic and therapeutic agents for these diseases.
合成方法
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized through a multistep process starting from 4-nitrobenzenesulfonyl chloride and tert-butylamine. The reaction involves the formation of a sulfonamide intermediate, which is then cyclized to form the final product. The purity of the compound can be increased through recrystallization or column chromatography.
科学研究应用
N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been extensively used in scientific research as a tool to inhibit the activity of a specific enzyme or protein. It has been found to be particularly effective in inhibiting the activity of carbonic anhydrases, which are enzymes involved in the regulation of acid-base balance in the body. N-(tert-butyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has also been used to study the role of carbonic anhydrases in various physiological processes, such as respiration, renal function, and bone resorption.
属性
IUPAC Name |
N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-14(2,3)15-21(19,20)11-6-4-10(5-7-11)16-12(17)8-9-13(16)18/h4-7,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNRIJQFFUCBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)
![5,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5756552.png)






![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)


![N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B5756641.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B5756642.png)
![3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5756650.png)